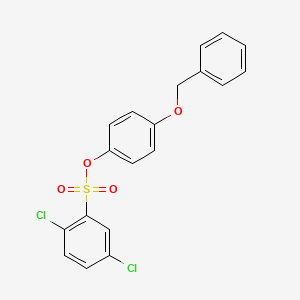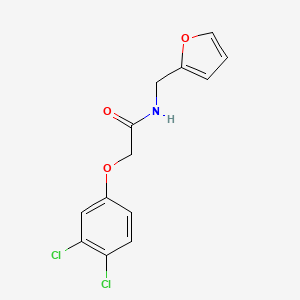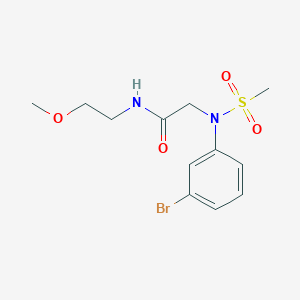
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide, also known as TAK-659, is a potent inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme involved in the development and survival of B-cells, and its inhibition has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).
Mechanism of Action
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide exerts its anti-tumor effects by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. By inhibiting BTK, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potent and selective inhibition of BTK activity, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potential for off-target effects, which may limit its therapeutic window and increase the risk of toxicity.
Future Directions
There are several future directions for the development of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection. Another area of interest is the development of combination therapies that can enhance the anti-tumor effects of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of BTK inhibitors in various B-cell malignancies.
Synthesis Methods
The synthesis of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide involves several steps, starting with the reaction of 2-acetyl-3-thiophene carboxylic acid with thionyl chloride to form 2-acetyl-3-thiophene thionyl chloride. This intermediate is then reacted with 3-fluorobenzylamine to form the corresponding amide, which is subsequently acetylated to yield 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide.
Scientific Research Applications
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent and selective inhibition of BTK activity, leading to the induction of apoptosis and the inhibition of cell proliferation. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has shown synergy with other targeted agents, such as venetoclax and lenalidomide, suggesting potential combination therapies for the treatment of B-cell malignancies.
properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-3-2-4-13(16)5-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFVFYYMCDTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)


![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)



![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)

![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)